![molecular formula C14H16N2O3 B7564698 4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide](/img/structure/B7564698.png)
4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide, also known as Cephalostatin 1, is a naturally occurring compound found in marine mollusks. It has been a subject of interest in scientific research due to its potential as an anticancer agent.
Wirkmechanismus
The mechanism of action of 4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamiden 1 is not fully understood. However, research has suggested that the compound works by disrupting microtubule dynamics, which are essential for cell division. 4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamiden 1 has been shown to bind to tubulin, a protein that makes up microtubules, and prevent its polymerization. This leads to the disruption of microtubule dynamics and ultimately cell death.
Biochemical and Physiological Effects:
4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamiden 1 has been shown to induce apoptosis, or programmed cell death, in cancer cells. The compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. 4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamiden 1 has been shown to have low toxicity in normal cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamiden 1 in lab experiments is its specificity towards cancer cells. This allows for targeted treatment and reduces the risk of toxicity in normal cells. However, the complex structure of 4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamiden 1 makes it difficult to synthesize, and its low yield limits its availability for research.
Zukünftige Richtungen
Future research on 4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamiden 1 could focus on improving the total synthesis method to increase yield and availability. Further studies could also investigate the mechanism of action of the compound to better understand its cytotoxic effects on cancer cells. Additionally, research could explore the potential of 4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamiden 1 in combination with other anticancer agents to enhance its efficacy.
Synthesemethoden
4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamiden 1 can be synthesized through the extraction of marine mollusks, such as Cephalaspidea and Philinidae. The compound can also be synthesized through a total synthesis method, which involves multiple steps of chemical reactions. The total synthesis method is a challenging process due to the complex structure of 4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamiden 1.
Wissenschaftliche Forschungsanwendungen
4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamiden 1 has been extensively studied for its potential as an anticancer agent. Research has shown that the compound has cytotoxic effects on various cancer cell lines, including leukemia, breast cancer, and prostate cancer. 4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamiden 1 has also been shown to inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
4-[(2,5-dioxopyrrolidin-1-yl)methyl]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-15(2)14(19)11-5-3-10(4-6-11)9-16-12(17)7-8-13(16)18/h3-6H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGODGHAUTULHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-[3-methyl-4-(tetrazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7564623.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]cyclopropanecarboxamide](/img/structure/B7564629.png)
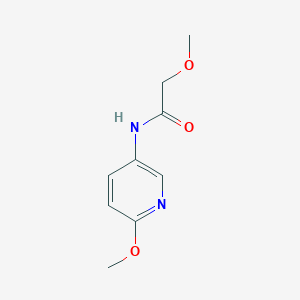
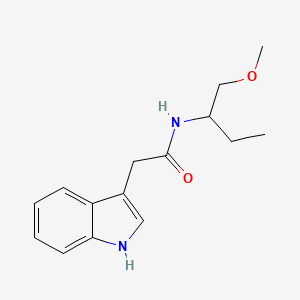
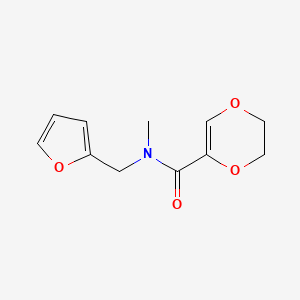
![5-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B7564645.png)
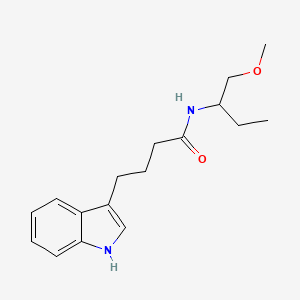
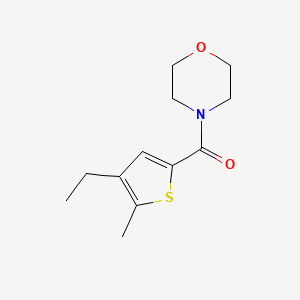
![2-methoxy-N-[3-(1-methyltetrazol-5-yl)phenyl]-2-phenylacetamide](/img/structure/B7564666.png)

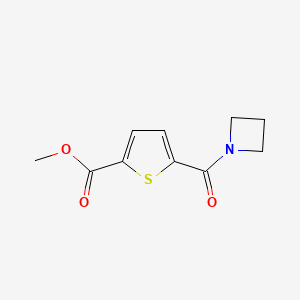
![N-(2,3-dimethyl-5-sulfamoylphenyl)-2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7564714.png)
![3-[(2-methoxyphenyl)sulfamoyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7564720.png)